2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide
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Overview
Description
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide typically involves the reaction of cyanoacetohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. Common reagents used in this synthesis include cyanoacetohydrazide, aldehydes or ketones, and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as cyanide ions (CN⁻) and halides (Cl⁻, Br⁻) are frequently employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazones and related compounds.
Scientific Research Applications
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
- 2-cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N6O |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide |
InChI |
InChI=1S/C10H10N6O/c11-6-9(10(17)13-7-14-12)16-15-8-4-2-1-3-5-8/h1-5,7,9H,12H2,(H,13,14,17) |
InChI Key |
GSAKUYQCVMLIES-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC(C#N)C(=O)N/C=N/N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C(=O)NC=NN |
Origin of Product |
United States |
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